molecular formula C8H14N2 B14537294 2-(Butan-2-yl)-5-methyl-1H-imidazole CAS No. 61893-07-0

2-(Butan-2-yl)-5-methyl-1H-imidazole

Cat. No.: B14537294
CAS No.: 61893-07-0
M. Wt: 138.21 g/mol
InChI Key: VOVQZEWZJXQFFI-UHFFFAOYSA-N
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Description

General Context of Imidazole (B134444) Heterocycles in Organic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org This fundamental structure is a cornerstone in the vast field of organic chemistry, primarily due to its versatile chemical properties and its presence in a myriad of biologically significant molecules. The imidazole ring is found in the amino acid histidine, the purine bases of nucleic acids (adenine and guanine), and numerous alkaloids and pharmaceuticals. encyclopedia.pub Its aromaticity, coupled with the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, making it a crucial component in many enzymatic reactions. encyclopedia.pubmdpi.com

Significance of Substituted Imidazoles in Contemporary Chemical Research

The functionalization of the imidazole core with various substituents gives rise to a vast library of derivatives with tailored electronic, steric, and physicochemical properties. These substituted imidazoles are at the forefront of contemporary chemical research, with applications spanning materials science, catalysis, and medicinal chemistry. nih.gov By strategically placing different functional groups on the imidazole ring, chemists can fine-tune the molecule's reactivity, solubility, and biological activity. This has led to the development of novel ionic liquids, N-heterocyclic carbene (NHC) ligands for catalysis, and a wide array of pharmacologically active agents. rsc.org The ability to modify the imidazole scaffold makes it a privileged structure in drug discovery.

Focus on 2-(Butan-2-yl)-5-methyl-1H-imidazole within Imidazole Research

Within the extensive family of substituted imidazoles, this article focuses specifically on the chemical compound This compound . This particular molecule, while not as extensively studied as some other imidazole derivatives, presents an interesting case for understanding the interplay of alkyl substituents on the imidazole ring.

Synthetic Approaches

This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For the synthesis of this compound, the likely precursors would be:

1,2-Dicarbonyl compound: 1-Hydroxypropan-2-one (acetol) or another suitable precursor that would provide the methyl-substituted backbone.

Aldehyde: 2-Methylbutanal.

Nitrogen source: Ammonia or an ammonium (B1175870) salt such as ammonium acetate (B1210297).

The reaction would proceed through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.

Spectroscopic and Physicochemical Data

Direct experimental spectroscopic and physicochemical data for this compound are not available in the public domain. However, we can predict its properties based on data from closely related compounds such as 2-methylimidazole and other alkyl-substituted imidazoles.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₈H₁₄N₂Based on the structure
Molecular Weight 138.21 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow solid or liquidGeneral appearance of similar alkylimidazoles
Boiling Point > 200 °C (at atmospheric pressure)Extrapolated from data for smaller alkylimidazoles
Melting Point Likely below room temperatureBranched alkyl chains can disrupt crystal packing
Solubility Soluble in polar organic solvents and waterBased on the properties of 2-methylimidazole wikipedia.orgcspi.org

Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Features
¹H NMR - Signals for the butan-2-yl group (methine, methylene (B1212753), and two methyls).- A singlet for the methyl group on the imidazole ring.- A signal for the C4-H proton on the imidazole ring.- A broad signal for the N-H proton.
¹³C NMR - Resonances for the four distinct carbons of the butan-2-yl group.- A signal for the methyl carbon attached to the imidazole ring.- Resonances for the C2, C4, and C5 carbons of the imidazole ring.
IR Spectroscopy - A broad N-H stretching band around 3100-3300 cm⁻¹.- C-H stretching bands for the alkyl groups below 3000 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the imidazole ring around 1450-1600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 138.- Fragmentation patterns corresponding to the loss of alkyl fragments from the butan-2-yl group.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electronic and steric properties of the imidazole ring and its substituents.

Basicity: The electron-donating nature of the two alkyl groups is expected to make this compound more basic than the parent imidazole. Protonation will occur at the pyridine-like nitrogen (N3).

N-Alkylation and N-Acylation: The N-H proton is acidic and can be removed by a base, allowing for alkylation or acylation at the nitrogen atom. nih.gov

Electrophilic Aromatic Substitution: The imidazole ring is electron-rich and can undergo electrophilic aromatic substitution, although it is generally less reactive than pyrrole (B145914). The substitution is likely to occur at the C4 position, as the C2 and C5 positions are already substituted.

Coordination Chemistry: As with other imidazoles, this compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The steric bulk of the butan-2-yl group may influence the geometry and stability of these complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61893-07-0

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-butan-2-yl-5-methyl-1H-imidazole

InChI

InChI=1S/C8H14N2/c1-4-6(2)8-9-5-7(3)10-8/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

VOVQZEWZJXQFFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(N1)C

Origin of Product

United States

Synthetic Methodologies for 2 Butan 2 Yl 5 Methyl 1h Imidazole and Its Derivatives

Foundational Synthetic Pathways for Imidazoles

The construction of the imidazole (B134444) ring has been a subject of chemical research for over a century, leading to the development of several foundational synthetic pathways. These methods, while sometimes lacking in efficiency or versatility compared to modern techniques, form the bedrock upon which contemporary imidazole synthesis is built.

Historical Context of Imidazole Synthesis (e.g., Debus Synthesis)

The first synthesis of an imidazole was reported in 1858 by Heinrich Debus, who obtained the parent compound by reacting glyoxal and formaldehyde with ammonia (B1221849). This reaction, now famously known as the Debus synthesis, was later expanded upon by Bronisław Radziszewski, leading to the more general Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.comscribd.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to form a substituted imidazole. wikipedia.orgscribd.com

The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the final imidazole product. wikipedia.org While the exact mechanism is still a subject of discussion, this pathway provides a straightforward route to a variety of substituted imidazoles. wikipedia.org The Debus-Radziszewski synthesis is of significant industrial importance and is used in the commercial production of several imidazole derivatives. wikipedia.orgscribd.com

Adaptations for Substituted Imidazole Ring Formation

The classical Debus-Radziszewski synthesis has been adapted and modified over the years to allow for the synthesis of a wide array of substituted imidazoles. By varying the starting materials—the 1,2-dicarbonyl compound, the aldehyde, and the ammonia source—chemists can introduce a variety of substituents onto the imidazole core.

For the synthesis of 2,5-disubstituted imidazoles, such as the target molecule 2-(butan-2-yl)-5-methyl-1H-imidazole, specific precursors are required. The substituent at the 2-position of the imidazole ring is derived from the aldehyde reactant, while the substituents at the 4- and 5-positions originate from the 1,2-dicarbonyl compound. Therefore, to obtain a 5-methyl substituent, a dicarbonyl compound such as pyruvaldehyde (methylglyoxal) would be a suitable starting material. To introduce the butan-2-yl group at the 2-position, the corresponding aldehyde, 2-methylbutanal, would be used. The third component would be a source of ammonia, such as ammonium (B1175870) acetate (B1210297).

Direct Synthetic Approaches to this compound

Direct synthetic approaches to specifically substituted imidazoles like this compound often rely on modern variations of classical reactions, focusing on efficiency, atom economy, and ease of execution. One-pot multicomponent reactions and optimized sequential syntheses are the cornerstones of these direct approaches.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, without the need for isolation of intermediates. researchgate.net The Debus-Radziszewski synthesis is a classic example of a three-component reaction. wikipedia.org

For the synthesis of this compound, a one-pot approach would involve the condensation of pyruvaldehyde, 2-methylbutanal, and ammonium acetate. This reaction can be catalyzed by various acids, such as p-toluenesulfonic acid (PTSA), or can be carried out under solvent-free conditions or in green solvents to enhance its environmental friendliness. isca.measianpubs.org The use of catalysts can significantly improve the reaction rate and yield. isca.mersc.org

Catalyst/Solvent SystemGeneral Yield Range for 2,4,5-Trisubstituted ImidazolesReference
p-Toluenesulfonic acid (PTSA) in ethanolGood isolated yields isca.me
HBF4–SiO2High yields rsc.org
Solvent-free, microwave irradiationGood to excellent yields derpharmachemica.com
Natural organic acids, solvent-freeGood to excellent yields asianpubs.org
Water, microwave irradiationExcellent yields nih.gov
Ionic liquidsExcellent yields derpharmachemica.com

Sequential Synthesis and Optimization of Reaction Conditions

While one-pot reactions are often preferred for their efficiency, sequential synthesis offers greater control over the reaction and can be advantageous when dealing with sensitive functional groups or when optimization of individual steps is required. A sequential approach to this compound could involve the initial formation of a simpler imidazole derivative, followed by modification to introduce the desired substituents.

For instance, one could first synthesize 5-methyl-1H-imidazole and then introduce the butan-2-yl group at the 2-position through a separate reaction. However, a more common sequential approach would follow the general principles of the Debus-Radziszewski reaction but with isolation of intermediates or careful control of reaction conditions at each stage.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often optimized include:

Catalyst: A wide range of catalysts, including Lewis and Brønsted acids, have been employed to accelerate the reaction. isca.mersc.org

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Green solvents like water, ethanol, and ionic liquids are increasingly being used. nih.govnih.govacs.org

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific reactants and catalyst used.

Reaction Time: Optimization of the reaction time is essential to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Advanced and Sustainable Synthetic Methodologies for Imidazoles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These advanced methodologies often involve the use of alternative energy sources and green reaction media to reduce waste and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. derpharmachemica.comderpharmachemica.combohrium.comnih.gov The synthesis of substituted imidazoles under microwave irradiation has been extensively reported, often in solvent-free conditions or using green solvents. derpharmachemica.comnih.govbohrium.comacs.orgresearchgate.net This technique can be readily applied to the synthesis of this compound, potentially leading to a more efficient and sustainable process.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. nih.gov The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including imidazoles, often resulting in shorter reaction times and higher yields. nih.govnih.govmdpi.comasianpubs.org

The use of green solvents, such as water, ethanol, and bio-based solvents like ethyl lactate, is a key aspect of sustainable chemistry. nih.govacs.orgresearchgate.net These solvents are less toxic and have a lower environmental impact compared to traditional organic solvents. The synthesis of imidazoles in these green media has been successfully demonstrated, often in conjunction with microwave or ultrasound irradiation. nih.govnih.govacs.org

Advanced Synthetic MethodKey Advantages
Microwave-Assisted Synthesis Rapid reaction times, higher yields, increased purity
Ultrasound-Assisted Synthesis Shorter reaction times, improved yields, milder reaction conditions
Green Solvents Reduced environmental impact, lower toxicity, often biodegradable

Metal-Catalyzed Methods

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of heterocyclic rings. For the synthesis of 2,5-disubstituted imidazoles, catalysts based on metals such as copper, iron, and rhodium are frequently employed. These reactions often proceed through multicomponent pathways, where an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source condense to form the imidazole ring.

In a plausible metal-catalyzed synthesis of this compound, 2-methylbutanal would serve as the aldehyde component, with a suitable 1,2-dicarbonyl precursor for the 5-methyl segment, and ammonium acetate as the nitrogen source. Catalysts like copper(II) acetate or iron(III) chloride can facilitate this transformation by activating the carbonyl groups towards nucleophilic attack. beilstein-journals.org The variable oxidation states of metals like iron allow them to catalyze a range of organic reactions, including the cycloisomerizations necessary for imidazole formation. beilstein-journals.org

Table 1: Representative Metal-Catalyzed Synthesis of Substituted Imidazoles

Catalyst Aldehyde Dicarbonyl Solvent Temperature (°C) Yield (%)
Cu(OAc)₂ Aromatic Benzil Ethanol Reflux 85-95
FeCl₃/SiO₂ Acetal Benzil Solvent-free 80 80-92 nih.gov

Nanoparticle-Assisted Synthesis

The use of nanoparticles as catalysts represents a greener and often more efficient alternative to traditional homogeneous catalysts. The high surface-area-to-volume ratio of nanoparticles enhances their catalytic activity, and their heterogeneous nature allows for easy separation and recycling. Various metal and metal oxide nanoparticles, including those of gold, chromium(III) oxide (Cr₂O₃), and magnetic nanoparticles like cobalt ferrite (CoFe₂O₄) and magnetite (Fe₃O₄), have been successfully used to synthesize substituted imidazoles. nih.govresearchgate.net

For the synthesis of this compound, a three-component reaction could be efficiently catalyzed by Fe₃O₄ nanoparticles under solvent-free conditions. researchgate.net This approach is noted for its high yields, short reaction times, and environmental friendliness. Similarly, plant-assisted synthesized tin oxide nanoparticles have been used for the synthesis of 2,4,5-triarylimidazoles under microwave irradiation, a method that could be adapted for alkyl-substituted imidazoles. researchgate.net

Table 2: Nanoparticle-Assisted Synthesis of Polysubstituted Imidazoles

Nanoparticle Catalyst Reaction Type Conditions Key Advantages
Cr₂O₃ Aldehyde, Benzil, NH₄OAc Microwave, H₂O High yields (up to 97%), reusable catalyst, green solvent. nih.gov
Fe₃O₄ Aldehyde, Benzil, Amine, NH₄OAc Solvent-free, 80°C High efficiency, easy magnetic separation, rapid. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. The synthesis of substituted imidazoles is particularly amenable to microwave irradiation. nih.gov A one-pot, multicomponent reaction catalyzed by p-toluenesulfonic acid under microwave conditions has been shown to be effective for producing a range of tri- and tetrasubstituted imidazoles. nih.gov This methodology can be directly applied to the synthesis of this compound.

The optimization of microwave-assisted synthesis often involves adjusting the microwave power and reaction time to achieve the highest yield. For instance, studies have shown that for the Debus-Radziszewski imidazole synthesis, optimal conditions can be achieved at specific power and time settings, resulting in yields exceeding 70%. orientjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

Method Catalyst Time Yield (%) Reference
Conventional Heating p-TSA 36 h 30 nih.gov
Microwave Irradiation p-TSA 60-80 min 46-80 nih.gov
Conventional Heating Glacial Acetic Acid 1-2 h Moderate orientjchem.org

Denitrogenative Transformation Strategies

An innovative approach to the synthesis of 2-substituted 1H-imidazoles involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. This acid-mediated process provides an efficient route to novel imidazole derivatives. mdpi.com The reaction proceeds through an intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate. mdpi.com

A plausible mechanism involves the initial hydrolysis of the starting triazoloacetal to an aldehyde, which then undergoes intramolecular cyclization. Subsequent elimination of nitrogen leads to a carbene intermediate that can be trapped to form the final 2-substituted imidazole product. mdpi.com While this method has been demonstrated for the synthesis of 2-(alkoxy(hetaryl)methyl) 1H-imidazole derivatives, its principles could be adapted for the synthesis of 2-alkyl imidazoles.

Functionalization and Derivatization Strategies on the Imidazole Core

The imidazole ring is an electron-rich heterocycle, which dictates its reactivity towards various reagents. Functionalization can occur through substitution reactions on the carbon atoms of the ring or by reactions involving the nitrogen atoms.

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In the case of the imidazole ring, these reactions typically occur at the C-4 or C-5 positions, which are more electron-rich. The sec-butyl group at the C-2 position and the methyl group at the C-5 position will influence the regioselectivity of further substitutions. Alkyl groups are generally activating and ortho-, para-directing. libretexts.org In the context of the imidazole ring, this would suggest that an incoming electrophile would preferentially attack the C-4 position.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of an imidazole derivative can be achieved using a mixture of nitric and sulfuric acid.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on this compound

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 2-(Butan-2-yl)-5-methyl-4-nitro-1H-imidazole
Bromination Br₂, FeBr₃ 4-Bromo-2-(butan-2-yl)-5-methyl-1H-imidazole

Nucleophilic Addition Reactions to the Imidazole Core

The electron-rich nature of the imidazole ring generally makes it unreactive towards nucleophilic attack unless the ring is activated by strongly electron-withdrawing groups. However, the formation of an imidazolium (B1220033) salt by N-alkylation can significantly enhance the electrophilicity of the ring, particularly at the C-2 position, making it susceptible to nucleophilic attack. google.com

A strategy for functionalizing the C-2 position could involve the initial N-alkylation of this compound to form a 1,3-dialkylimidazolium salt. This "activated" intermediate could then react with a nucleophile. Subsequent removal of the activating N-alkyl group would yield a C-2 functionalized derivative. While direct nucleophilic addition to the neutral imidazole core is uncommon, this two-step sequence provides a viable synthetic route.

Condensation Reactions for Formation of Imine and Related Derivatives

The formation of imines (often referred to as Schiff bases) and related C=N double bond-containing derivatives from this compound relies on classical condensation chemistry. This typically involves the reaction of a primary amine with an aldehyde or a ketone, resulting in the elimination of a water molecule. In the context of the specified imidazole, derivatization can occur if the parent molecule is first functionalized to contain either a primary amine or a carbonyl group.

The core reaction mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration, often acid-catalyzed, to yield the final imine product. The reversibility of the reaction necessitates strategies to drive the equilibrium towards the product, such as the removal of water using a Dean-Stark apparatus or dehydrating agents, or by using an excess of one reactant.

Research on structurally similar imidazoles demonstrates the feasibility of these condensation reactions. For instance, studies have shown the synthesis of complex heterocyclic systems through the condensation of substituted N-alkyl 2-butyl-4-chloro-1H-imidazole-5-carbaldehydes with 2-cyanomethylbenzimidazole. uclouvain.be This reaction, a Knoevenagel condensation, proceeds in the presence of a catalyst like L-proline or a base such as piperidine in an ethanol solvent. uclouvain.be This exemplifies how a carbonyl group introduced at the C-5 position of the imidazole ring can serve as a handle for condensation reactions to build more complex derivatives.

Another relevant approach involves three-component condensation reactions. For example, 5-aminoimidazole derivatives can react with aldehydes and Meldrum's acid in acetic acid to produce substituted tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net Although this involves an amino group at the C-5 position rather than a methyl group, it highlights the utility of amino-functionalized imidazoles as building blocks for condensation reactions leading to fused heterocyclic systems.

The following table summarizes representative conditions for condensation reactions involving functionalized imidazole derivatives.

Imidazole SubstrateReactant(s)Catalyst/BaseSolventProduct TypeReference
N-alkyl 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde2-cyanomethylbenzimidazoleL-proline or PiperidineEthanol(E)-acrylonitrile derivative uclouvain.be
5-Aminoimidazole derivativesAldehydes, Meldrum's acidNone (acidic solvent)Acetic AcidTetrahydroimidazo[4,5-b]pyridin-5-one researchgate.net
2-HydrazinobenzimidazoleAromatic aldehydesNoneNot specified3-Aryl-substituted 1,2,4-triazolo-fused azoles oup.com

Regioselective Functionalization at Nitrogen and Carbon Positions

Regioselective functionalization of this compound is critical for synthesizing specific derivatives with desired properties. The possible sites for substitution are the two ring nitrogen atoms (N-1 and N-3) and the single remaining ring carbon atom (C-4). Due to tautomerism between the N-1 and N-3 positions in the unsubstituted imidazole, they are chemically equivalent. However, once one nitrogen is substituted, the two become distinct.

Regioselective Functionalization at Nitrogen (N-Alkylation)

N-alkylation is a common method for functionalizing imidazoles. The regioselectivity of this reaction (i.e., substitution at N-1 versus N-3) is influenced by both steric and electronic factors of the substituents already present on the imidazole ring, as well as the reaction conditions. d-nb.infoderpharmachemica.com For this compound, the bulky butan-2-yl group at the C-2 position is expected to sterically hinder the adjacent N-1 position, potentially favoring alkylation at the N-3 position.

Studies on related substituted imidazoles provide insight into controlling this regioselectivity. For example, in the alkylation of 2-methyl-5-nitroimidazole, regioselectivity in favor of the N-3 alkylated product was observed, attributed to the steric effect of the nitro group. derpharmachemica.com The choice of base and solvent is also crucial. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity for a range of indazoles, a related heterocyclic system. d-nb.info In contrast, vapor-phase alkylation of 4(5)-methylimidazole with methanol over different zeolite catalysts demonstrates catalyst-controlled regioselectivity: Y-zeolites favor the formation of 1,5-dimethylimidazole, whereas Beta-zeolite predominantly yields 1,4-dimethylimidazole. rsc.org

The following table summarizes conditions influencing the regioselectivity of N-alkylation on substituted imidazoles.

Imidazole SubstrateReagentsConditionsMajor ProductKey FactorReference
2-Methyl-5-nitroimidazoleAlkyl halides, K2CO3Acetonitrile (B52724), 60°CN-3 alkylatedSteric hindrance from NO2 group derpharmachemica.com
4(5)-MethylimidazoleMethanolVapor phase, Y-zeolite catalyst1,5-DimethylimidazoleCatalyst structure rsc.org
4(5)-MethylimidazoleMethanolVapor phase, Beta-zeolite catalyst1,4-DimethylimidazoleCatalyst structure rsc.org
Various C-3 substituted indazolesAlkyl bromide, NaHTHF, 50°CN-1 alkylatedBase/solvent system d-nb.info

Regioselective Functionalization at Carbon (C-4)

With the C-2 and C-5 positions occupied, the C-4 position is the primary target for carbon functionalization. Directed ortho metalation (DoM) is a powerful strategy for achieving this. This involves deprotonation of the C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

For imidazoles, the nitrogen atoms must first be protected to prevent N-deprotonation and to direct the lithiation to the desired carbon position. Protecting groups such as methoxymethyl (MOM), triphenylmethyl (trityl), or N,N-dimethylsulfamoyl are effective for this purpose. rsc.org Research has shown that N-protected imidazoles can undergo dilithiation at the C-2 and C-5 positions. rsc.org For a 2,5-disubstituted imidazole like the target compound, this strategy would be adapted to target the C-4 position. The regioselectivity of lithiation is governed by the electronic properties of the ring and the directing ability of the N-protecting group.

Palladium-catalyzed direct C-H arylation offers another route for carbon functionalization. Mechanistic studies suggest that for N-protected imidazoles, palladation is electronically favored at the C-5 position and disfavored at C-4. nih.gov However, with the C-5 position blocked by a methyl group in the target compound, the C-4 position becomes a more plausible site for such C-H activation/functionalization reactions, although its reactivity may be lower.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-(Butan-2-yl)-5-methyl-1H-imidazole, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming its chemical structure.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the sec-butyl group, the methyl group, and the imidazole (B134444) ring. Based on the analysis of structurally similar imidazole derivatives, the anticipated chemical shifts (δ) are as follows:

Imidazole Ring Protons: The proton on the C4 carbon of the imidazole ring is expected to appear as a singlet in the region of δ 6.5-7.5 ppm. The N-H proton of the imidazole ring will likely be observed as a broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm, due to its acidic nature and potential for hydrogen bonding.

sec-Butyl Group Protons: The methine proton (-CH-) of the sec-butyl group, being adjacent to the imidazole ring, is anticipated to resonate as a multiplet (likely a sextet) in the range of δ 2.8-3.2 ppm. The methylene (B1212753) protons (-CH2-) of the sec-butyl group are expected to appear as a multiplet in the range of δ 1.6-1.9 ppm. The two methyl groups (-CH3) of the sec-butyl group will likely present as a triplet and a doublet. The terminal methyl group will be a triplet around δ 0.8-1.0 ppm, while the other methyl group will be a doublet around δ 1.2-1.4 ppm.

Methyl Group Proton: The protons of the methyl group attached to the C5 position of the imidazole ring are expected to produce a singlet signal in the upfield region, typically around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (Imidazole)10.0 - 13.0Broad Singlet
C4-H (Imidazole)6.5 - 7.5Singlet
-CH- (sec-Butyl)2.8 - 3.2Multiplet (Sextet)
-CH2- (sec-Butyl)1.6 - 1.9Multiplet
-CH3 (sec-Butyl, doublet)1.2 - 1.4Doublet
-CH3 (sec-Butyl, triplet)0.8 - 1.0Triplet
C5-CH32.2 - 2.5Singlet

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows:

Imidazole Ring Carbons: The C2 carbon, being bonded to a nitrogen and the sec-butyl group, is expected to have the most downfield shift among the ring carbons, likely in the range of δ 150-155 ppm. The C4 and C5 carbons are expected to resonate in the region of δ 115-135 ppm.

sec-Butyl Group Carbons: The methine carbon (-CH-) will appear around δ 30-35 ppm. The methylene carbon (-CH2-) is expected in the range of δ 25-30 ppm, and the two methyl carbons (-CH3) will be found in the upfield region of δ 10-20 ppm.

Methyl Group Carbon: The carbon of the methyl group at the C5 position is expected to have a chemical shift in the range of δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Imidazole)150 - 155
C4 (Imidazole)115 - 135
C5 (Imidazole)115 - 135
-CH- (sec-Butyl)30 - 35
-CH2- (sec-Butyl)25 - 30
-CH3 (sec-Butyl)10 - 20
C5-CH310 - 15

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The broadness is due to hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the sec-butyl and methyl groups are expected to appear in the range of 2850-3000 cm⁻¹. Aromatic C-H stretching from the imidazole ring may be observed around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce strong absorption bands in the fingerprint region, typically between 1450 cm⁻¹ and 1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are expected to appear in the region of 1250-1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch3100 - 3500Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
C=N / C=C Stretch1450 - 1650Strong
C-N Stretch1250 - 1350Medium

Analysis of C-N and C=N Stretching Vibrations

The C-N and C=N stretching vibrations are particularly diagnostic for the imidazole ring. The C=N stretching vibration typically appears at a higher frequency (around 1600-1650 cm⁻¹) and is usually a strong band. The C-N stretching vibration is found at a lower frequency (around 1250-1350 cm⁻¹) and can be of medium to strong intensity. The precise positions of these bands can be influenced by the substitution pattern on the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₈H₁₄N₂), the molecular weight is 138.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 138.

The fragmentation of the molecular ion would likely involve the cleavage of the sec-butyl group. Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 123.

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z 109. This is often a favorable fragmentation for a sec-butyl group, leading to a stable secondary carbocation.

Cleavage of the entire sec-butyl group: This would result in a fragment corresponding to the 5-methyl-1H-imidazolyl cation at m/z 81.

McLafferty rearrangement: If applicable, this could lead to other characteristic fragment ions.

The relative abundances of these fragment ions would provide further confirmation of the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), which allows for the determination of a unique elemental composition. nih.gov For this compound, with a molecular formula of C₈H₁₄N₂, HRMS can confirm this composition by distinguishing its exact mass from other potential isobaric compounds.

The power of HRMS lies in its ability to provide reliable molecular formula information for parent and product ions, minimizing the possibility of false positives. nih.gov This technique is essential for confirming the identity of the compound in complex mixtures without relying solely on retention time or fragmentation patterns. Fourier transform instruments, such as the Orbitrap and Fourier transform ion cyclotron resonance (FTICR), are commonly employed to achieve the ultra-high resolution required for this type of analysis. nih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₄N₂
Monoisotopic Mass 138.1157 g/mol
Typical Mass Accuracy < 5 ppm

| Ionization Mode | Electrospray Ionization (ESI+) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the separation, detection, and quantification of imidazole derivatives from complex matrices. rsc.org The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.org

For the analysis of imidazoles, reversed-phase chromatography is commonly utilized. A C18 column is often employed for separation, providing sufficient retention for these relatively polar compounds. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency. researchgate.netwiley.com Detection is achieved using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode, as the nitrogen atoms in the imidazole ring are readily protonated. nih.govnih.gov

Table 2: Typical LC-MS Parameters for Imidazole Analysis

Parameter Description Reference
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) wiley.comrsc.org
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid wiley.com
Elution Gradient elution rsc.org
Ionization Source Electrospray Ionization (ESI), Positive Mode researchgate.netnih.gov

| MS Detection | Selected Reaction Monitoring (SRM) for quantification | researchgate.netmdpi.com |

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) for Specific Ion Identification

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) is a specialized, real-time analytical technique used to characterize the chemical composition of individual aerosol particles. While specific data for this compound is not available, the technique has been used to study other imidazole compounds in atmospheric aerosols. xml-journal.net

In an ALTOFMS instrument, individual aerosol particles are introduced into a vacuum chamber where they are struck by a high-energy laser pulse. This process simultaneously desorbs and ionizes molecules from the particle, creating a plume of ions. These ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. researchgate.net This method provides immediate chemical information about single particles, which would allow for the identification of ions corresponding to this compound if it were present in an aerosol sample. xml-journal.net

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques, particularly UV-Vis spectroscopy, are used to study the electronic transitions within the imidazole chromophore of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic structure of a molecule. The imidazole ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

Substituted imidazoles typically exhibit characteristic absorption bands in the UV region. researchgate.net The precise wavelength and intensity of these absorptions can be influenced by the type and position of substituents on the imidazole ring, as well as by the solvent and pH of the solution. nih.govnih.gov For instance, many simple imidazoles show absorption maxima between 200 and 300 nm. researchgate.netqiagen.com

Characterization of Absorption Peaks Related to Imidazole Chromophores

The absorption peaks observed in the UV-Vis spectrum of imidazoles are primarily due to two types of electronic transitions: π → π* and n → π*. researchgate.netresearchgate.net

π → π Transitions: These are typically high-energy, high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. For the imidazole ring, this transition often results in a strong absorption peak at shorter wavelengths, generally around 210-240 nm. researchgate.netrsc.org

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π antibonding orbital. These are lower-energy, lower-intensity absorptions compared to π → π* transitions and are often observed as a weaker band or shoulder at longer wavelengths, typically around 270-280 nm. researchgate.netresearchgate.net

The presence of alkyl substituents like the butan-2-yl and methyl groups can cause slight shifts in the position of these absorption bands (bathochromic or hypsochromic shifts). Furthermore, the pH of the medium can significantly alter the spectrum, as protonation or deprotonation of the nitrogen atoms in the imidazole ring changes the electronic structure of the chromophore. nih.govrsc.org

Table 3: Typical UV-Vis Absorption Maxima for Imidazole Chromophores

Electronic Transition Typical Wavelength Range (nm) Molar Absorptivity (ε) Notes
π → π * 205 - 240 High Strong absorption band

| n → π * | 270 - 285 | Low to Medium | Weaker absorption band, sometimes appears as a shoulder |

Advanced Structural Analysis Techniques

While mass spectrometry and UV-Vis spectroscopy provide foundational data, other advanced techniques are necessary for a complete structural confirmation. Although specific studies on this compound using these methods are not widely published, their application can be inferred from analyses of similar heterocyclic compounds.

Techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) would be indispensable for providing detailed information about the molecule's carbon-hydrogen framework. researchgate.net NMR would confirm the precise connectivity of the atoms, including the attachment points of the butan-2-yl and methyl groups to the imidazole ring and the specific isomerism.

For unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction analysis would be the definitive method. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD)

Table 1: Representative Crystallographic Data for a Substituted Imidazole Derivative

ParameterValue (for 2-methyl-1H-imidazol-3-ium nitrate)
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.1879 (4)
b (Å)10.0912 (4)
c (Å)11.9055 (5)
β (°)115.188 (2)
Volume (ų)1107.60 (8)
Z4

This data is for a related compound and serves as an illustrative example. nih.gov

Rotational Spectroscopy for Gas-Phase Structural Parameters

Rotational spectroscopy is a high-resolution technique used to determine the structure of molecules in the gas phase. It measures the quantized rotational energy levels of a molecule. By analyzing the frequencies of the absorbed microwave radiation, highly precise molecular geometries, including bond lengths and angles, can be determined.

While the rotational spectrum of this compound has not been experimentally recorded, extensive studies on the parent molecule, imidazole, provide a solid foundation for understanding what to expect. The rotational spectrum of imidazole has been investigated in detail, leading to the precise determination of its rotational constants and hyperfine structure arising from the nuclear quadrupole moments of the nitrogen atoms. researchgate.netaanda.org

The substitution of a butan-2-yl and a methyl group onto the imidazole ring would significantly alter the molecule's moments of inertia, leading to a much denser and more complex rotational spectrum compared to imidazole. The analysis of this spectrum would, however, yield the precise gas-phase structure of the molecule, free from the intermolecular interactions present in the solid state. The rotational constants obtained would be directly related to the principal moments of inertia of the molecule, from which a detailed geometric structure can be derived.

Table 2: Experimental Rotational and Centrifugal Distortion Constants for Imidazole (MHz)

ParameterValue
A10033.4354(12)
B9673.1601(12)
C4920.84073(83)
DJ0.001646(14)
DJK-0.00424(11)

This data for the parent imidazole compound illustrates the type of information obtained from rotational spectroscopy. researchgate.net

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition and purity.

For this compound, the molecular formula is C₈H₁₄N₂. The theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.011) / 138.21 * 100% = 69.51%

Hydrogen (H): (14 * 1.008) / 138.21 * 100% = 10.21%

Nitrogen (N): (2 * 14.007) / 138.21 * 100% = 20.27%

Experimental determination of the CHN content for a synthesized sample of this compound should yield values very close to these theoretical percentages, typically within a ±0.4% margin of error, to confirm its identity. While specific experimental data for the target compound is unavailable, the following table shows representative data for another substituted imidazole, 1-(2-Ethoxy-2-phenylethyl)-1H-imidazole (C₁₃H₁₆N₂O), to illustrate the format of such results. nih.gov

Table 3: Elemental Analysis Data for a Representative Substituted Imidazole

ElementTheoretical %Experimental % (for C₁₃H₁₆N₂O)
Carbon (C)72.1972.05
Hydrogen (H)7.467.33
Nitrogen (N)12.9512.88

This data is for an analogous compound, 1-(2-Ethoxy-2-phenylethyl)-1H-imidazole, and is provided for illustrative purposes. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure, geometry, and reactivity of molecules like 2-(Butan-2-yl)-5-methyl-1H-imidazole. These methods provide insights into molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT is frequently employed to determine optimized molecular geometries, electronic properties, and chemical reactivity. tandfonline.com By analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the charge transfer interactions and the stability of the molecule. tandfonline.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ekb.eg A smaller energy gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, identify the electron-rich and electron-deficient regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. researchgate.net For substituted imidazoles, the nitrogen atoms are typically the most electron-rich (negative potential) regions, while the N-H proton is the most electron-deficient (positive potential) region. researchgate.net

Ab initio quantum chemistry methods, including Hartree-Fock (HF) and post-Hartree-Fock methods, as well as DFT, are widely used to predict spectroscopic parameters. These theoretical calculations can simulate vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure of newly synthesized imidazole compounds. researchgate.net

These computational approaches allow for the assignment of specific vibrational modes and NMR signals to corresponding structural features of the molecule. For a compound like this compound, theoretical calculations would help in assigning the characteristic vibrational frequencies of the imidazole ring and the attached sec-butyl and methyl groups, and in predicting the ¹H and ¹³C NMR chemical shifts for each unique atom.

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. The B3PW91 functional is a hybrid DFT functional that combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional. It is known for providing reliable results for a wide range of chemical systems. Theoretical studies on substituted 1,2,3-triazoles, which are structurally related to imidazoles, have utilized the B3PW91 functional with the 6-311++G** basis set to investigate molecular stability and tautomerism. researchgate.net

The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the anisotropic electron density in molecules with heteroatoms and are essential for modeling hydrogen bonding. The combination of a hybrid functional like B3PW91 or B3LYP with a split-valence basis set like 6-31G(d,p) or larger (e.g., 6-311G(d,p)) typically provides a good balance between computational cost and accuracy for studying imidazole derivatives. tandfonline.comekb.eg

Table 1: Common Levels of Theory and Basis Sets Used in Computational Studies of Imidazole Derivatives This table presents examples from various studies on imidazole derivatives and is for illustrative purposes.

Level of TheoryBasis SetApplication
B3LYP6-311G(d)Molecular geometry optimization and electronic property analysis. ekb.eg
B3LYP6-311G(d,p)Optimization and prediction of NMR and vibrational spectra. tandfonline.com
B3PW916-311++G**Investigation of stability and tautomerism in related azoles. researchgate.netresearchgate.net
B3LYP6-311++G(d,p)Calculation of spectroscopic parameters and MEP maps for substituted imidazoles. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. arabjchem.orgmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. arabjchem.org For imidazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies are frequently performed to understand their mechanism of action. arabjchem.orgresearchgate.net

In a typical docking study, a library of imidazole derivatives would be docked into the active site of a target protein. The results are analyzed based on the binding energy (often reported in kcal/mol) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com For instance, studies have shown that imidazole derivatives can effectively bind to the active sites of enzymes like glucosamine-fructose-6-phosphate aminotransferase, a target for antimicrobial agents. mdpi.comresearchgate.net

Table 2: Example of Molecular Docking Results for Imidazole Derivatives against Antimicrobial Targets This data is illustrative and compiled from studies on various imidazole compounds, not specifically this compound.

Compound TypeTarget Protein (PDB ID)Binding Energy (kcal/mol)Interacting Residues (Example)
Imidazole-pyrazole hybridsGlcN-6-P synthase (2VF5)-6.91 to -8.01Thr352, Ser347, Lys603 researchgate.net
Substituted ImidazolesHIV-1-Reverse Transcriptase (1RT2)-8.5 to -10.2Lys101, Lys103, Tyr181 mdpi.com
Benzimidazole-triazole hybridsDNA Gyrase Subunit B-6.4 to -9.8Asn46 tci-thaijo.org

Pharmacophore modeling is another crucial tool in structure-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov

For the imidazole class of compounds, a pharmacophore model can be developed based on a set of known active molecules. nih.gov This model can then be used to virtually screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. Pharmacophore models for imidazole derivatives often include the imidazole ring as a key feature, which can act as a hydrogen bond donor/acceptor or a hydrophobic/aromatic center, depending on the substitution pattern and the target receptor. nih.gov The alkyl groups in this compound, for example, would likely contribute to a hydrophobic feature in a pharmacophore model.

Prediction of Chemical Reactivity and Stability

Computational chemistry provides powerful tools to predict the chemical reactivity and stability of molecules like this compound without the need for laboratory experiments. By employing quantum mechanical calculations, it is possible to gain insights into the intrinsic properties of the molecule, guided by the influence of its specific substituents.

Investigation of Steric and Electronic Effects of Butan-2-yl and Methyl Substituents

The chemical behavior of this compound is significantly influenced by the electronic and steric properties of the butan-2-yl and methyl groups attached to the imidazole ring. Both are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This electron donation increases the electron density on the imidazole ring, which can, in turn, affect its aromaticity and nucleophilicity.

Electronic Effects: The methyl group at the C5 position and the butan-2-yl group at the C2 position both push electron density into the heterocyclic ring. This increased electron density generally enhances the basicity of the nitrogen atoms and can make the ring more susceptible to electrophilic attack. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify this charge transfer and map the electron density distribution across the molecule. The butan-2-yl group, being larger than the methyl group, is expected to have a slightly stronger inductive effect.

Steric Effects: The butan-2-yl group is sterically more demanding than the methyl group. This steric bulk at the C2 position can hinder the approach of reactants, potentially influencing the regioselectivity of reactions. For example, it may shield the N1 and N3 nitrogen atoms to some extent, modulating their availability for protonation or coordination with other species. Molecular mechanics and density functional theory (DFT) calculations can be used to model the molecule's geometry and identify the most stable conformation, revealing how the bulky butan-2-yl group orients itself relative to the planar imidazole ring to minimize steric strain. Studies on similarly branched alkyl-substituted imidazoles have shown that such groups can decrease molecular packing efficiency in the solid state. mdpi.com

Isodesmic Reactions for Thermodynamic Property Estimation

The heat of formation (ΔHf°) is a critical thermodynamic property that indicates the stability of a molecule. Direct calculation of this value can be computationally expensive and prone to error. Isodesmic reactions offer an elegant and accurate computational strategy to overcome these challenges. niscpr.res.in An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant side are the same as on the product side. This conservation of bond types allows for significant cancellation of errors in the quantum chemical calculations, leading to more reliable results. rsc.org

For this compound, a suitable isodesmic reaction could be designed by breaking down the molecule into simpler, well-characterized fragments. The enthalpy of this reaction (ΔH_rxn) is calculated using a selected level of theory, such as DFT with the B3LYP functional. niscpr.res.in The heat of formation of the target molecule can then be derived if the experimental or accurately calculated heats of formation of the other molecules in the equation are known. rsc.org

An illustrative isodesmic reaction scheme is presented below:

Table 1: Illustrative Isodesmic Reaction for Thermodynamic Property Estimation

This compound + Imidazole → 2-Butyl-1H-imidazole + 5-Methyl-1H-imidazole
Reactants Products
This compound+Imidazole2-Butyl-1H-imidazole + 5-Methyl-1H-imidazole

Note: This represents a hypothetical reaction scheme used for calculation. The product "2-Butyl-1H-imidazole" is used as a simplified analogue.

By calculating the energies of all species in this balanced reaction, the unknown heat of formation of this compound can be determined with high accuracy. niscpr.res.in

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. It is a fundamental measure of bond strength and a key indicator of a molecule's potential thermal stability and degradation pathways. Computational chemistry allows for the calculation of BDEs for specific bonds within a molecule.

For this compound, several bonds are of interest for BDE analysis:

N-H bond: The dissociation of the hydrogen from the nitrogen atom.

C-N bonds: The bonds within the imidazole ring.

C-C bonds: The bond connecting the butan-2-yl group to the ring and the bonds within the alkyl substituent itself.

DFT methods are commonly employed to calculate the energies of the parent molecule and the resulting radicals formed after bond cleavage. The BDE is the energy difference between these species. The electron-donating nature of the alkyl substituents is expected to have a minor influence on the N-H and ring C-N bond strengths compared to unsubstituted imidazole. Delocalization of the resulting radical can stabilize it, thereby lowering the BDE. For instance, cleavage of a C-H bond adjacent to the nitrogen in some aromatic systems can lead to a radical stabilization of approximately 7 kcal/mol. acs.org

Table 2: Key Bonds for BDE Analysis in this compound

Bond TypeLocationExpected Relative Strength
N1-HImidazole RingRelatively high, typical for N-H in heterocycles
C2-C(butyl)Ring-Substituent LinkageModerate, typical for C-C single bonds
C5-C(methyl)Ring-Substituent LinkageModerate, slightly stronger than C2-C(butyl)
C-HAlkyl Side ChainsVaries (primary, secondary, tertiary C-H)

Structure-Property Relationship Investigations

Influence of Substituents on Electronic Structure and Reactivity

The butan-2-yl and methyl substituents fundamentally modulate the electronic landscape of the imidazole core. This modulation directly impacts the molecule's reactivity. Key electronic properties that can be computationally investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) localized around the nitrogen atoms, identifying them as likely sites for electrophilic attack or protonation. The electron-donating substituents would enhance the negative potential on these nitrogen atoms.

The combination of steric hindrance from the butan-2-yl group and the enhanced electron density on the ring creates a specific reactivity profile. While the ring is electronically activated, reactions may be directed to the less sterically hindered positions.

Correlation of Computational Data with Experimental Observations

The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental results. researchgate.net While specific experimental data for this compound is not widely available in the literature, a validation process would involve comparing calculated properties against measured values.

Table 3: Correlation of Computational and Experimental Data

Calculated PropertyExperimental TechniquePurpose of Correlation
Vibrational FrequenciesFT-IR and Raman SpectroscopyConfirming structural assignments and vibrational modes
NMR Chemical Shifts1H and 13C NMR SpectroscopyValidating the predicted electronic environment of nuclei
UV-Vis Absorption MaximaUV-Vis SpectroscopyCorrelating electronic transition energies (HOMO-LUMO gap)
Acidity/Basicity (pKa)Potentiometric TitrationValidating predicted proton affinities and charge distributions

Discrepancies between computational predictions and experimental data can arise from factors such as the limitations of the theoretical model, solvation effects not fully captured by the model, or experimental errors. researchgate.net By analyzing these discrepancies, computational models can be refined to improve their predictive power for this and related molecules. Studies on other substituted imidazoles have shown that computational predictions for properties like density can be quite close to experimental data, while other properties like viscosity may require a scaling factor for better agreement. mdpi.com

Conformational Analysis of this compound

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis of this compound. Computational and theoretical studies detailing the rotational barriers, potential energy surfaces, and stable conformers for this particular substituted imidazole are not presently available in the reviewed sources.

While general principles of conformational analysis for substituted imidazoles and similar heterocyclic systems have been established, specific quantitative data such as dihedral angles of stable conformers, rotational energy barriers, and the relative energies of different spatial arrangements for this compound are absent from the current body of published research.

Therefore, the presentation of detailed research findings and specific data tables for the conformational analysis of this compound is not possible at this time. Further computational chemistry research would be required to elucidate the specific conformational preferences of this compound.

Reactivity and Reaction Mechanisms

General Reactivity Profile of the Imidazole (B134444) Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure possesses a unique chemical complexity, behaving as a π-excessive heterocycle that exhibits properties analogous to both pyrrole (B145914) and pyridine. libretexts.orgresearchgate.net The ring is classified as aromatic due to the presence of a sextet of π electrons. nih.gov This aromaticity confers a degree of stability, with a resonance energy of 14.2 kcal/mol. researchgate.net

A key feature of imidazole is its amphoteric nature, meaning it can act as both an acid and a base. nih.govresearchgate.net The pyridine-like nitrogen at the N-3 position has a lone pair of electrons, making it basic and a site for protonation. nih.gov Conversely, the pyrrole-like nitrogen at the N-1 position bears a hydrogen atom that can be removed by a strong base, making it acidic. cdnsciencepub.com This dual character allows imidazole to participate in a wide range of chemical interactions and makes it susceptible to both electrophilic and nucleophilic attacks. researchgate.net

The electron density in the imidazole ring is not evenly distributed. The nitrogen atoms have the highest electron density, while among the carbon atoms, the C4 and C5 positions have higher electron density compared to the C2 position. nih.gov Consequently, electrophilic substitution reactions typically occur at the C4 or C5 positions, while the C2 position is more prone to nucleophilic attack. nih.govnih.gov

Electrophilic Attack on Nitrogen Atoms of the Imidazole Ring

Electrophilic attack on the imidazole ring preferentially occurs at the sp²-hybridized, pyridine-like nitrogen atom (N-3). researchgate.net This nitrogen possesses an unshared pair of electrons that is not part of the aromatic π-system, making it the most nucleophilic and basic site in the molecule. researchgate.netyoutube.com Protonation with strong acids readily occurs at this position to form stable imidazolium (B1220033) salts. nih.govcdnsciencepub.com

The N-1 nitrogen, often referred to as the 'pyrrole-type' nitrogen, is significantly less susceptible to electrophilic attack because its lone pair of electrons is integral to the 6π aromatic system. researchgate.netlibretexts.org Engaging these electrons in a reaction would disrupt the ring's aromaticity and stability. Therefore, reactions with electrophiles such as alkylating or acylating agents typically result in substitution at the N-3 position, or at N-1 after deprotonation.

Nucleophilic Attack on Carbon Atoms of the Imidazole Ring

While the electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic attack, such reactions can occur, particularly at the C2 carbon atom. researchgate.netfiveable.me The C2 position is situated between two electron-withdrawing nitrogen atoms, which lowers its electron density relative to the C4 and C5 positions, making it the most electrophilic carbon in the ring. nih.gov

Nucleophilic substitution at the C2 position is uncommon unless the ring is activated by strongly electron-withdrawing groups. researchgate.netcdnsciencepub.com However, the C2 position is the most acidic carbon, and deprotonation can facilitate reactions with nucleophiles. nih.gov For instance, after N-alkylation to form an imidazolium salt, the acidity of the C2-H bond increases significantly, allowing for deprotonation and subsequent reactions. youtube.com

Influence of the Butan-2-yl and Methyl Groups on Reaction Pathways and Regioselectivity

The presence of the butan-2-yl group at the C2 position and the methyl group at the C5 position significantly modifies the reactivity of the imidazole core through a combination of electronic and steric effects.

Electronic Effects: Both methyl and butan-2-yl groups are alkyl substituents that exert a positive inductive effect (+I). quora.com They act as electron-donating groups, pushing electron density into the imidazole ring. This has several consequences:

It enhances the basicity and nucleophilicity of the N-3 nitrogen atom, making it more reactive towards electrophiles.

Steric Effects: The butan-2-yl group is a branched, bulky substituent. fiveable.me Its size creates significant steric hindrance around the C2 position and the adjacent N-1 and N-3 atoms. fiveable.mewikipedia.org This steric bulk can impede the approach of reagents to these sites. libretexts.org

The interplay of these effects dictates the regioselectivity of reactions:

Electrophilic Attack: While the electron-donating groups activate the entire ring, electrophilic attack on a carbon atom will be directed away from the sterically hindered positions. The C2 position is blocked by the butan-2-yl group, and the C5 position is occupied by the methyl group. This leaves the C4 position as the most probable site for electrophilic substitution, provided the electrophile is not too large.

Nucleophilic Attack: Nucleophilic attack, which would typically be favored at C2, is strongly disfavored due to the steric hindrance from the butan-2-yl group. libretexts.org This makes reactions like direct nucleophilic substitution at C2 highly unlikely for this specific compound.

N-Alkylation/Acylation: The approach of electrophiles to the N-1 and N-3 positions may also be sterically hindered by the adjacent butan-2-yl group, potentially slowing down reaction rates compared to less substituted imidazoles. fiveable.me

The following table summarizes the expected influence of the substituents on the reactivity of the 2-(butan-2-yl)-5-methyl-1H-imidazole ring.

PositionSubstituentElectronic EffectSteric EffectPredicted Impact on Reactivity
C2 Butan-2-ylElectron-donating (+I)High steric hindranceBlocks nucleophilic attack; directs electrophiles elsewhere.
C4 Hydrogen-Low steric hindranceMost likely site for electrophilic substitution.
C5 MethylElectron-donating (+I)Moderate steric hindranceActivates the ring; blocks substitution at this site.
N1/N3 -Enhanced basicity due to +I effectModerate steric hindrance from C2 substituentIncreased reactivity to electrophiles, but may be slowed by steric hindrance.

Mechanistic Studies of Formation Pathways and Transformations

The synthesis of substituted imidazoles like this compound is commonly achieved through multi-component condensation reactions. The most established method is the Debus-Radziszewski imidazole synthesis. wikipedia.orgrsc.org This reaction involves the condensation of three components:

A 1,2-dicarbonyl compound

An aldehyde

Ammonia (B1221849) or a primary amine

For the synthesis of this compound, the likely precursors would be:

1,2-dicarbonyl: A compound like 1-hydroxypropan-2-one or another propylene (B89431) glycol derivative that can provide the C4-C5 backbone with the methyl group at C5.

Aldehyde: 2-Methylbutanal, which would provide the C2 carbon and its attached butan-2-yl group.

Nitrogen Source: Two equivalents of ammonia.

The proposed mechanism involves the initial formation of a diimine from the reaction of the dicarbonyl compound with two molecules of ammonia. wikipedia.org This diimine intermediate then condenses with the aldehyde, followed by cyclization and dehydration (aromatization) to yield the final substituted imidazole ring. rsc.org Other related methods, like the Van Leusen Imidazole Synthesis, utilize tosylmethyl isocyanide (TosMIC) reacting with an aldimine, which can be formed in situ from an aldehyde and an amine. researchgate.net

In condensation-based syntheses, ammonium (B1175870) ions (NH₄⁺), often from salts like ammonium acetate (B1210297) (NH₄OAc) or aqueous ammonium solutions, serve as the nitrogen source for the imidazole ring. nih.govacs.org In solution, ammonium ions are in equilibrium with ammonia (NH₃), which acts as the nucleophile that reacts with the carbonyl groups of the other starting materials.

The efficiency and yield of these condensation reactions can often be poor under traditional heating methods. rsc.org Consequently, various catalytic species are employed to improve the reaction conditions.

Lewis Acids: Catalysts like Fe₃O₄ nanoparticles or zinc(II) chloride can activate the carbonyl groups of the aldehyde and dicarbonyl components, making them more electrophilic and susceptible to nucleophilic attack by ammonia. rsc.orgrsc.org

Solid Acid Catalysts: Materials such as sulfonic acid functionalized SBA-15 have been used as green, recyclable catalysts that facilitate the condensation and cyclization steps under solvent-free conditions.

Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, promoting the reaction through stabilization of intermediates. rsc.org

Impact of Anions on Reaction Kinetics and Product Yields

The anionic species in a reaction mixture can dictate the mechanistic pathway and, consequently, the rate of reaction and the distribution of products. This is particularly evident in reactions where the imidazole nitrogen acts as a nucleophile, such as in N-alkylation.

Influence on Reaction Kinetics

The kinetics of reactions involving this compound are sensitive to the basicity and nucleophilicity of the accompanying anion. In a basic medium, the reaction can proceed via the imidazole anion, which is a more potent nucleophile than the neutral imidazole. The nature of the base's counter-anion can influence the effective concentration and reactivity of the imidazole anion.

For instance, in N-alkylation reactions of unsymmetrical imidazoles, the reaction is understood to proceed through an S_E2' process with the free base, while the imidazole anion follows S_E2cB kinetics. The rate of these reactions is dependent on both polar and steric factors.

The choice of anion can also have a more direct catalytic role. In ionic liquids, where the anion is an integral part of the solvent, it can act as a proton-exchanging agent, thereby lowering the activation energy of the reaction. For example, computational studies on imidazole synthesis have shown that the anionic component of an ionic liquid can significantly decrease the energy barriers for key reaction steps.

Impact on Product Yields and Regioselectivity

The anion present can significantly affect the yield and the regioselectivity of reactions involving asymmetrically substituted imidazoles like this compound. The two nitrogen atoms of the imidazole ring are not equivalent, and the position of substitution can be influenced by the reaction conditions, including the nature of the anion.

In the N-alkylation of unsymmetrical imidazoles, the ratio of the resulting 1,4- and 1,5-disubstituted products is governed by a combination of steric and electronic effects. Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. The anion of the base used can influence the position of the tautomeric equilibrium of the imidazole, which in turn can affect the product distribution.

Studies on the synthesis of triaryl-imidazoles have demonstrated the critical role of the anion. When comparing different ammonium salts as the nitrogen source, ammonium acetate was found to be the most effective, suggesting that the acetate anion plays a crucial role in the reaction's success, likely by acting as a base to facilitate key deprotonation steps.

While specific data for this compound is not available, the table below illustrates the general effect of different anions on the yield of imidazole synthesis, drawn from studies on related compounds.

General Influence of Anions on Imidazole Synthesis Yield

Anion Source (Ammonium Salt)Relative YieldProbable Role of Anion
Acetate (NH₄OAc)HighActs as a base, facilitating deprotonation and catalyzing the reaction.
Chloride (NH₄Cl)LowLess basic than acetate, less effective at promoting the necessary deprotonation steps.
Nitrate (NH₄NO₃)LowSimilar to chloride, lacks the basicity to efficiently drive the reaction forward.
Sulfate (B86663) ((NH₄)₂SO₄)LowThe sulfate anion is a very weak base and does not effectively promote the reaction.

The nucleophilicity of the anion itself can also come into play. In reactions where the anion can compete with the imidazole as a nucleophile, the product distribution will be affected. For example, halide anions (Cl⁻, Br⁻, I⁻) are nucleophilic and can participate in side reactions, potentially lowering the yield of the desired imidazole product. Conversely, non-nucleophilic anions like triflate (CF₃SO₃⁻) are often used as counter-ions for strong alkylating agents to minimize such side reactions.

In-depth Analysis of this compound in Advanced Chemical Applications

The imidazole framework itself is of great importance in these fields. Imidazole and its numerous derivatives are widely recognized for their versatility as ligands for transition metal complexes, their role in the design of complex polydentate structures, and their applications in both homogeneous and heterogeneous catalysis. However, the specific substituent groups, in this case, a sec-butyl group at the 2-position and a methyl group at the 5-position, define the unique steric and electronic properties of a molecule, which in turn dictate its specific functions and applications. Without dedicated studies on this compound, any discussion of its role would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, as the instructions for this article demand a focus solely on This compound , it is not possible to provide a detailed, evidence-based article on its specific applications in the outlined areas of coordination chemistry and catalysis. The general roles of the broader class of imidazole derivatives are well-documented, but extending these generalities to this specific, un-researched compound would violate the core requirement of focusing exclusively on the subject molecule.

Applications in Advanced Chemical Fields

Materials Science and Engineering

The imidazole (B134444) scaffold is a versatile building block in the design of functional materials. The specific substitutions on 2-(Butan-2-yl)-5-methyl-1H-imidazole can influence its physical and chemical properties, making it a candidate for several applications in materials science.

Development of Imidazole-Based Ionic Liquids

Ionic liquids (ILs) are salts with low melting points, often below 100°C, and are considered "designer solvents" due to the ability to tune their properties by modifying the structure of their constituent ions. acs.orgnih.gov Imidazolium-based ILs are a prominent class of these compounds, valued for their thermal stability and miscibility with a range of solvents. nih.govnih.gov

The formation of an imidazolium (B1220033) ionic liquid typically involves the alkylation of the nitrogen atom in the imidazole ring. For this compound, the presence of the butan-2-yl and methyl groups can influence the properties of the resulting ionic liquid. The branched alkyl chain may affect the packing efficiency of the ions, potentially leading to lower viscosities and melting points compared to their linear alkyl counterparts. mdpi.com The synthesis of such ionic liquids generally involves the quaternization of the imidazole nitrogen with an alkyl halide, followed by anion exchange to introduce the desired anion. rsc.org

Table 1: Potential Properties of Ionic Liquids Derived from this compound

PropertyAnticipated Influence of this compound Moiety
Melting PointThe asymmetric substitution may lead to a lower melting point.
ViscosityThe branched butyl group could result in lower viscosity compared to straight-chain analogues. mdpi.com
DensityThe density is expected to decrease with increasing temperature. mdpi.com
Thermal StabilityImidazolium-based ionic liquids are known for their high thermal stability. nih.gov

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. nih.govespublisher.com Imidazole and its derivatives are frequently used as organic linkers in the synthesis of MOFs, such as Zeolitic Imidazolate Frameworks (ZIFs). espublisher.com The nitrogen atoms of the imidazole ring can coordinate with metal centers, forming robust and porous structures. mdpi.com

The compound this compound could serve as a functionalized linker in the synthesis of novel MOFs. The sec-butyl and methyl groups would protrude into the pores of the framework, influencing the pore size, surface area, and hydrophobicity. nih.gov This functionalization could be advantageous for specific applications such as selective gas storage or catalysis. mdpi.com The synthesis of such MOFs would typically be achieved through solvothermal or hydrothermal methods, where the imidazole derivative and a metal salt are reacted in a suitable solvent. nih.gov

Table 2: Potential Impact of this compound as a Linker in MOFs

MOF PropertyPotential Effect of the Ligand
Pore SizeThe bulky substituents may tailor the pore dimensions. nih.gov
Surface ChemistryThe alkyl groups can increase the hydrophobicity of the framework.
Catalytic ActivityThe functionalized pores could offer unique environments for catalytic reactions.
Gas AdsorptionThe modified pore surface may enhance selectivity for certain gases. mdpi.com

Exploration in High Energy Materials (HEMs) based on Computational Predictions

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the properties of new energetic materials. sci-hub.st For imidazole-based compounds, properties such as heat of formation (HOF), density, and detonation performance can be calculated to assess their potential as High Energy Materials (HEMs). sci-hub.stias.ac.in

The introduction of nitro groups onto the imidazole ring is a common strategy to increase the energetic performance of these compounds. sci-hub.st Computational studies have shown that the number and position of nitro groups significantly affect the heat of formation and thermal stability. sci-hub.st While this compound itself is not a high-energy material, it could serve as a backbone for the synthesis of new energetic compounds. Computational screening of nitrated derivatives of this compound could predict their energetic properties and guide synthetic efforts. nih.gov The presence of alkyl groups can also influence the proton affinity, which is a factor in the formation of energetic ionic liquids. nih.gov

Table 3: Computationally Predicted Properties for Potential HEMs

PropertyRelevance to HEMs
Heat of Formation (HOF)A key indicator of the energy content of a material. sci-hub.st
DensityHigher density often correlates with better detonation performance. ias.ac.in
Detonation Velocity & PressureMeasures of the explosive output. ias.ac.in
Bond Dissociation Energy (BDE)Used to evaluate thermal stability. sci-hub.st

Analytical Chemistry and Sensor Development

The imidazole ring is a versatile platform for the development of chemical sensors due to its coordination properties and the potential for functionalization to introduce chromophoric or fluorophoric units.

Role as Spectroscopic Reagents

Imidazole derivatives are characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate their structure and purity. orientjchem.orgresearchgate.net The spectroscopic data of this compound would be crucial for its identification and for studying its interactions with other molecules. The specific substitutions on the imidazole ring will lead to a unique spectroscopic fingerprint. For instance, in ¹H NMR spectroscopy, the chemical shifts of the protons on the butyl and methyl groups, as well as the imidazole ring, would be characteristic of this compound. orientjchem.org As a reagent, its interactions with metal ions or other analytes could be monitored by changes in its spectroscopic signals, forming the basis for analytical methods. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Synthetic Methodologies

While classical methods for imidazole (B134444) synthesis exist, future research should prioritize the development of more efficient, regioselective, and sustainable routes to 2-(Butan-2-yl)-5-methyl-1H-imidazole. Modern synthetic strategies, such as multicomponent reactions (MCRs), offer a promising avenue for improving atom economy and reducing waste. researchgate.net The exploration of novel catalytic systems is paramount. Research could focus on heterogeneous catalysts, such as nanoparticles (e.g., Cr₂O₃, ZnFe₂O₄), which offer advantages like operational simplicity and catalyst recyclability. researchgate.netrsc.org

Furthermore, green chemistry approaches warrant significant attention. This includes the use of eco-friendly solvents like water or deep eutectic solvents, or even solvent-free conditions. researchgate.netrsc.org Organocatalysis, utilizing small organic molecules like Vitamin C, presents another sustainable alternative to traditional metal-based catalysts. tandfonline.com Advanced techniques such as microwave-assisted synthesis could drastically reduce reaction times and improve yields. researchgate.netorganic-chemistry.org Future work should systematically compare these emerging methods to establish the most efficient and scalable protocol.

Table 1: Comparison of Potential Future Synthetic Strategies
MethodologyPotential CatalystKey AdvantagesResearch Focus
Microwave-Assisted MCRCr₂O₃ or NiCoFe₂O₄ NanoparticlesShort reaction times, high yields, operational simplicity. researchgate.netOptimization of microwave parameters and catalyst loading.
OrganocatalysisVitamin C, DABCOMetal-free, environmentally benign, low cost. tandfonline.comExploring catalyst scope and reaction conditions for alkyl aldehydes.
Heterogeneous CatalysisFe₃O₄@SiO₂ nanocomposites, ZnFe₂O₄Easy catalyst recovery and reuse, process scalability. rsc.orgnih.govSynthesis of robust catalysts with high activity and selectivity.
Flow ChemistryImmobilized CatalystsImproved safety, scalability, precise process control.Development of a continuous flow reactor setup for synthesis.

Advanced Computational Studies for Predictive Modeling of Reactivity and Structure-Property Relationships

Advanced computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for in-silico investigation of this compound. rsc.org Future computational studies should focus on creating a detailed model of its electronic structure and predicting its reactivity. DFT calculations can determine key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's kinetic stability and reactivity. researchgate.net

Table 2: Proposed Parameters for Advanced Computational Studies
Computational MethodParameter/Descriptor to InvestigateScientific Insight
DFT (e.g., B3LYP/6-311++G(d,p))Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles. nih.gov
DFT/TD-DFTHOMO-LUMO Energy GapPredicts chemical reactivity and electronic transitions. researchgate.net
DFTMolecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic/nucleophilic attack. nih.gov
DFT (GIAO/CSGT methods)NMR Chemical Shifts (¹H, ¹³C)Aids in experimental structure verification. researchgate.net
AIM (Atoms in Molecules)Analysis of Hydrogen BondingCharacterizes the nature and strength of intermolecular interactions. nih.gov

Design of Next-Generation Functional Materials Incorporating this compound

The imidazole scaffold is a fundamental building block in materials science, used in applications ranging from ionic liquids to metal-organic frameworks (MOFs). lifechemicals.comresearchgate.net Future research should explore the incorporation of this compound as a ligand or functional component in novel materials. The branched alkyl substituent may impart unique properties, such as altered solubility, viscosity, and thermal stability in ionic liquids. mdpi.com

In the field of coordination chemistry, this compound can serve as a ligand for creating metal-organic cages or frameworks. cumbria.ac.uk The steric bulk of the butan-2-yl group could influence the resulting topology and pore environment of these materials, potentially leading to novel host-guest chemistry, catalytic activity, or luminescent properties. cumbria.ac.uk Another promising area is its use as a corrosion inhibitor. Imidazole derivatives are known to adsorb onto metal surfaces, and the specific structure of this compound could offer enhanced protection for metals like copper or aluminum. researchgate.netrsc.org

Table 3: Potential Applications in Next-Generation Functional Materials
Material TypeRole of this compoundPotential Advantage
Ionic Liquids (ILs)Precursor to imidazolium (B1220033) cation. researchgate.netBranched alkyl chain may lower melting point and viscosity. mdpi.com
Metal-Organic Frameworks (MOFs)Organic Ligand. cumbria.ac.ukSteric hindrance could create unique pore geometries and selective adsorption.
Corrosion InhibitorsAdsorptive Surface Film Former. rsc.orgAlkyl groups may enhance hydrophobicity and barrier properties.
Polymer ScienceMonomer for imidazole-based polymers. nih.govInfluences polymer solubility, thermal stability, and mechanical properties.

Further Investigation into Complex Biological System Interactions at the Molecular Level

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous bioactive molecules. nih.govresearchgate.net It is crucial to investigate the interactions of this compound with biological systems at a molecular level. Future research should employ molecular docking studies to screen the compound against various protein targets, such as kinases, carbonic anhydrases, and cytochrome P450 enzymes, which are known to interact with imidazole-containing ligands. nih.govmdpi.com

These in-silico predictions can identify potential binding partners and elucidate the binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov The imidazole core can act as a hydrogen bond donor and acceptor, while the alkyl groups can engage in van der Waals or hydrophobic interactions within a protein's binding pocket. nih.gov Subsequent in vitro enzymatic assays would be necessary to validate these computational hypotheses and quantify the compound's inhibitory or modulatory activity. Understanding these molecular mechanisms is the first step in exploring any potential therapeutic applications. mdpi.com

Sustainable and Scalable Production of this compound and its Analogues

For any practical application to be realized, the development of sustainable and scalable production methods is essential. Future research must bridge the gap between laboratory-scale synthesis and industrial production. This involves moving beyond traditional batch processes to more efficient continuous flow manufacturing. tandfonline.com Flow chemistry offers superior heat and mass transfer, improved safety, and the potential for straightforward scaling.

A key focus should be on green engineering principles. This includes minimizing solvent use or replacing hazardous solvents with benign alternatives, utilizing reusable catalysts to reduce waste, and optimizing energy consumption, potentially through microwave heating or photochemistry. researchgate.nettandfonline.com Life cycle assessment (LCA) studies should be conducted to evaluate the environmental impact of different synthetic routes. The development of a robust, cost-effective, and environmentally friendly manufacturing process will be critical for the commercial viability of this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Butan-2-yl)-5-methyl-1H-imidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions under acidic or catalytic conditions. For example, derivatives of 1H-benzo[d]imidazole are synthesized via refluxing precursors with p-toluenesulfonic acid (p-TSA) in DMF at 100°C, achieving yields exceeding 80% . Key steps include cyclization of substituted indole intermediates with benzimidazole precursors, followed by purification via column chromatography. Optimization of solvent (e.g., ethanol, DMF) and catalyst (e.g., p-TSA) is critical for regioselectivity and yield .

Q. How are spectroscopic and analytical techniques used to characterize this compound?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in DMSO-d₆ resolves imidazole ring protons (δ 7.2–8.1 ppm) and alkyl substituents (δ 1.2–2.5 ppm). IR spectra confirm N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). HRMS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error . Melting points (>300°C) further corroborate purity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO). For similar imidazoles, HOMO energies (-5.2 eV) indicate nucleophilic reactivity, while LUMO (-1.8 eV) suggests electrophilic susceptibility. Solvent effects (e.g., polarizable continuum models) refine dipole moments and charge distribution, aiding in predicting binding affinity to biological targets .

Q. What experimental strategies address contradictions in biological activity data for imidazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) are resolved through:

  • Dose-Response Analysis : IC₅₀/EC₅₀ curves to differentiate potency thresholds.
  • Structural-Activity Relationships (SAR) : Modifying substituents (e.g., halogenation at C4) to enhance selectivity, as seen in angiotensin II antagonists .
  • Targeted Assays : Evaluating specific enzyme inhibition (e.g., CYP450 isoforms) to isolate mechanisms, as demonstrated in antitumor studies of benzimidazole-carboxylic acids .

Q. How are crystallographic techniques applied to resolve the 3D structure of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths and angles. For example, imidazole-metal complexes (e.g., Cu²⁺) show N–M bond lengths of ~1.95 Å. Twinning and high-resolution data (<0.8 Å) mitigate disorder in alkyl substituents. SHELXTL software handles phase problems via direct methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.